

Determining the Crystal Structure of Vanadium(II) Bromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vanadium(II) bromide

Cat. No.: B077946

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Introduction

Vanadium(II) bromide (VBr_2), an inorganic compound with the chemical formula VBr_2 , is a material of interest in the fields of materials science and catalysis. Understanding its precise crystal structure is fundamental to elucidating its physical and chemical properties. This technical guide provides a comprehensive overview of the determination of the crystal structure of **Vanadium(II) bromide**, detailing the synthesis of high-quality single crystals and their analysis by single-crystal X-ray diffraction. This document is intended for researchers and professionals in chemistry, materials science, and related disciplines.

Vanadium(II) bromide crystallizes in the cadmium iodide (CdI_2) structure type, which is common for many transition metal dihalides.^[1] This structure is characterized by a trigonal crystal system and belongs to the space group $P\bar{3}m1$ (No. 164).^[1] The structure is distinctly two-dimensional, consisting of layers of edge-sharing VBr_6 octahedra.^[1] Within these layers, each vanadium(II) ion is octahedrally coordinated to six bromide ions.^[1] These layers are held together by weak van der Waals forces.

Crystallographic Data of Vanadium(II) Bromide

The crystallographic parameters of **Vanadium(II) bromide** have been determined through single-crystal X-ray diffraction studies. The key quantitative data are summarized in the table below.

Property	Value
Chemical Formula	VBr ₂
Crystal System	Trigonal
Space Group	P-3m1
Lattice Parameters	a = b = 3.768 Å, c = 6.180 Å
$\alpha = \beta = 90^\circ, \gamma = 120^\circ$	
V-Br Bond Length	2.65 Å
Coordination Geometry	Octahedral

Experimental Protocols

The determination of the crystal structure of VBr₂ involves two primary experimental stages: the synthesis of high-quality single crystals and the analysis of these crystals using single-crystal X-ray diffraction.

Synthesis of Vanadium(II) Bromide Single Crystals via Chemical Vapor Transport

For the growth of high-quality single crystals suitable for X-ray diffraction, the Chemical Vapor Transport (CVT) method is highly effective. This technique relies on a temperature gradient to transport a solid material via the gas phase with the aid of a transport agent.

Materials and Equipment:

- Vanadium(III) bromide (VBr₃) powder (precursor)
- Hydrogen (H₂) gas (reducing agent)
- High-purity quartz ampoule
- Two-zone tube furnace
- Schlenk line and vacuum pump

- Glovebox with an inert atmosphere (e.g., argon)

Protocol:

- Preparation of VBr₂ Powder: Anhydrous **Vanadium(II) bromide** powder is first synthesized by the reduction of Vanadium(III) bromide.
 - Place a known quantity of VBr₃ powder in a quartz boat inside a tube furnace.
 - Heat the VBr₃ to approximately 400°C under a continuous flow of hydrogen gas.
 - The reduction reaction is: $2\text{VBr}_3(\text{s}) + \text{H}_2(\text{g}) \rightarrow 2\text{VBr}_2(\text{s}) + 2\text{HBr}(\text{g})$.
 - After the reaction is complete, cool the furnace to room temperature under a flow of inert gas (e.g., argon) to prevent re-oxidation.
- Preparation of the CVT Ampoule:
 - Transfer the freshly synthesized VBr₂ powder into a quartz ampoule inside a glovebox to prevent exposure to air and moisture.
 - Evacuate the ampoule to a high vacuum using a Schlenk line and seal it.
- Crystal Growth:
 - Place the sealed ampoule in a two-zone tube furnace. The end of the ampoule containing the VBr₂ powder (the source zone) should be in the hotter zone, and the empty end (the growth zone) in the cooler zone.
 - Establish a temperature gradient. For VBr₂, a typical gradient would be T₂ (source zone) at ~850°C and T₁ (growth zone) at ~800°C.
 - The VBr₂ will sublime at the hot end, travel down the temperature gradient, and deposit as single crystals in the cooler zone.
 - Maintain these conditions for an extended period (e.g., 7-10 days) to allow for the growth of sufficiently large crystals.

- Crystal Harvesting:
 - After the growth period, slowly cool the furnace to room temperature.
 - Carefully remove the ampoule and open it inside a glovebox to harvest the VBr_2 single crystals.

Single-Crystal X-ray Diffraction Analysis

Due to the air- and moisture-sensitive nature of VBr_2 , all handling and mounting of the crystals must be performed under an inert atmosphere.

Materials and Equipment:

- Single-crystal X-ray diffractometer equipped with a cryo-cooling system (e.g., liquid nitrogen stream)
- Goniometer head with a cryoloop
- Inert, high-viscosity oil (e.g., Paratone-N)
- Microscope
- Glovebox

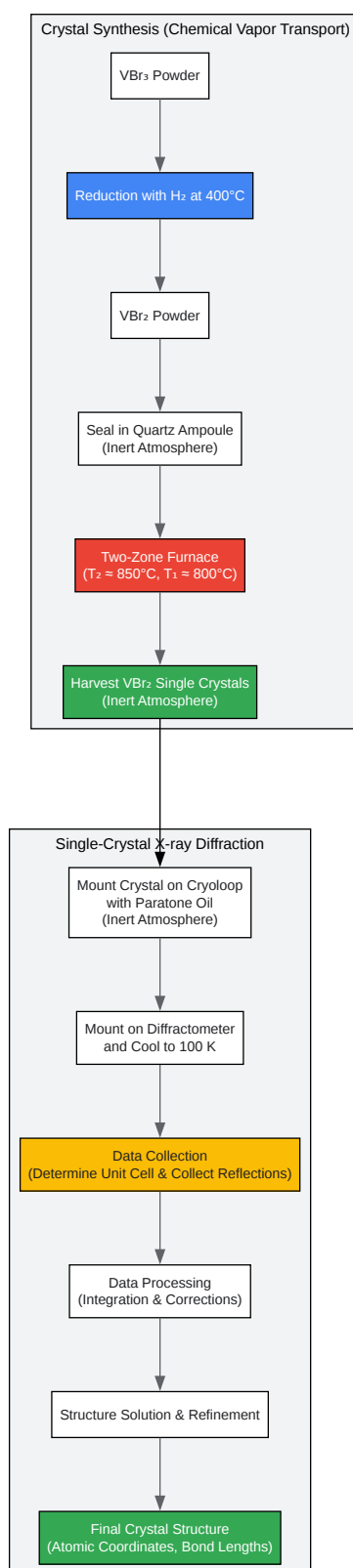
Protocol:

- Crystal Selection and Mounting:
 - Inside a glovebox, place a small amount of the harvested VBr_2 crystals in a drop of Paratone-N oil on a glass slide.
 - Under a microscope, select a well-formed single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) that is free of cracks or other defects.
 - Carefully attach the selected crystal to the tip of a cryoloop. The oil will adhere the crystal to the loop and protect it from the atmosphere.
- Mounting on the Diffractometer:

- Quickly transfer the cryoloop with the mounted crystal from the glovebox to the goniometer head of the X-ray diffractometer.
- Immediately start the cryo-cooling system (e.g., to 100 K) to freeze the oil and fix the crystal in place, as well as to minimize thermal vibrations during data collection.
- Data Collection:
 - Center the crystal in the X-ray beam using the diffractometer's alignment camera.
 - Perform an initial set of diffraction scans to determine the unit cell parameters and the crystal's orientation.
 - Based on the determined trigonal unit cell, set up a full data collection strategy to measure the intensities of a large number of unique reflections over a wide range of diffraction angles. This typically involves a series of scans at different crystal orientations.
- Data Processing and Structure Solution:
 - Process the raw diffraction data by integrating the reflection intensities and applying corrections for factors such as Lorentz and polarization effects, and absorption.
 - Using specialized software (e.g., the SHELX suite), solve the crystal structure. This involves determining the positions of the vanadium and bromine atoms within the unit cell from the diffraction data.
 - Refine the structural model against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and other crystallographic parameters.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the crystal structure of **Vanadium(II) bromide**.



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Caption: Experimental workflow for VBr₂ crystal structure determination.

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References

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- To cite this document: BenchChem. [Determining the Crystal Structure of Vanadium(II) Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077946#vanadium-ii-bromide-crystal-structure-determination]

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